molecular formula C14H16N2O B7905092 N'-(4-phenoxyphenyl)ethane-1,2-diamine

N'-(4-phenoxyphenyl)ethane-1,2-diamine

Cat. No.: B7905092
M. Wt: 228.29 g/mol
InChI Key: NDWICPSRRRNDBR-UHFFFAOYSA-N
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Description

N'-(4-Phenoxyphenyl)ethane-1,2-diamine is a chemical research reagent intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. While specific biological data for this exact molecule is not fully established in the public literature, its core structure is of significant interest in medicinal chemistry. The 4-phenoxyphenyl group is a recognized pharmacophore in the development of compounds with activity against parasitic diseases. For instance, recent research has incorporated the 1-(4-phenoxyphenyl)adamantane scaffold into new molecules that demonstrate notable activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis . These related compounds, often functionalized with moieties like aminoguanylhydrazone and thiosemicarbazone, are investigated for their potential as trypanocidal agents, with one derivative showing an EC50 of 0.16 μM . The ethane-1,2-diamine (diaminoethane) chain in this compound is a flexible linker that can be utilized to attach the phenoxyphenyl group to other functional units or potential pharmacophores, making it a valuable building block in drug discovery efforts. Researchers may explore its utility in synthesizing novel molecules for parasitology, oncology, or other therapeutic areas, capitalizing on its potential to interact with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-phenoxyphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWICPSRRRNDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Phenoxyphenyl Ethane 1,2 Diamine and Analogs

Direct Synthesis Strategies for N'-(4-phenoxyphenyl)ethane-1,2-diamine

The direct synthesis of this compound can be primarily achieved through two robust methods: reductive amination and transition metal-catalyzed cross-coupling reactions.

Reductive Amination: This widely used method involves the reaction of 4-phenoxyaniline (B93406) with an appropriate two-carbon aldehyde equivalent, followed by reduction of the resulting imine or enamine intermediate. A common and effective approach is the reaction of 4-phenoxyaniline with a protected aminoacetaldehyde, such as N-Boc-aminoacetaldehyde. The initial condensation forms a Boc-protected imine, which is then reduced in situ using a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired diamine.

A plausible reaction scheme is as follows:

Condensation and Reduction: 4-phenoxyaniline is reacted with N-Boc-aminoacetaldehyde in the presence of a reducing agent.

Deprotection: The resulting Boc-protected diamine is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane, to remove the Boc protecting group. nsf.govrsc.orgrsc.org

StepReactantsReagentsProduct
14-phenoxyaniline, N-Boc-aminoacetaldehydeSodium triacetoxyborohydride, Dichloromethanetert-butyl (2-((4-phenoxyphenyl)amino)ethyl)carbamate
2tert-butyl (2-((4-phenoxyphenyl)amino)ethyl)carbamateTrifluoroacetic acid, DichloromethaneThis compound

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful alternative for the formation of the C-N bond. organic-chemistry.org In this approach, 4-phenoxyaniline can be coupled with a suitably protected and activated ethylene (B1197577) diamine derivative, such as N-Boc-2-bromoethylamine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. Subsequent deprotection of the Boc group affords the final product.

ReactantsCatalyst/LigandBaseProduct
4-phenoxyaniline, N-Boc-2-bromoethylaminePd₂(dba)₃ / XPhosSodium tert-butoxidetert-butyl (2-((4-phenoxyphenyl)amino)ethyl)carbamate

Preparation of Related Phenoxy-Substituted Ethane-1,2-diamines through Diversification Pathways

The synthetic routes to this compound can be adapted to produce a variety of related phenoxy-substituted analogs. This diversification can be achieved by modifying the starting materials.

For instance, substituted 4-phenoxyanilines can be used in place of the parent compound to introduce substituents on the phenoxy or the aniline (B41778) ring. These substituted anilines can be synthesized via Ullmann condensation or other etherification methods. nih.gov Similarly, the ethylenediamine (B42938) backbone can be modified. For example, using a chiral protected amino alcohol as a precursor can lead to the synthesis of chiral phenoxy-substituted ethane-1,2-diamines.

One notable example is the synthesis of bis(4,4'-diamino phenoxy) ethane (B1197151), which involves the reaction of p-aminophenol with 1,2-dibromoethane. This symmetrical diamine could potentially be further functionalized to create more complex structures.

Mechanistic Considerations in the Formation of this compound

The mechanisms of the primary synthetic routes to this compound are well-established in organic chemistry.

Reductive Amination Mechanism: The reaction proceeds through the initial formation of an imine between the primary amine of 4-phenoxyaniline and the aldehyde group of the protected aminoacetaldehyde. This step is typically acid-catalyzed to facilitate the dehydration of the intermediate hemiaminal. The resulting iminium ion is then reduced by a hydride source, such as sodium triacetoxyborohydride. The selectivity of STAB for imines over aldehydes is a key advantage in this one-pot reaction. The final deprotection step is a standard acid-catalyzed hydrolysis of the tert-butyl carbamate.

Buchwald-Hartwig Amination Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is believed to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the protected 2-bromoethylamine (B90993) derivative, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: 4-phenoxyaniline coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido-palladium species.

Reductive Elimination: The final step is the reductive elimination of the desired C-N coupled product, regenerating the Pd(0) catalyst. The choice of ligand is crucial as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps. organic-chemistry.org

Methodological Advancements in Diamine Synthesis Applicable to this compound

The field of diamine synthesis is continually evolving, with new methods offering improved efficiency, selectivity, and functional group tolerance. These advancements can be readily applied to the synthesis of this compound and its analogs.

Ullmann-type C-N Coupling: While traditionally requiring harsh conditions, modern Ullmann-type reactions, which use copper catalysts with various ligands such as diamines or amino acids, can be performed under milder conditions. rsc.orgnih.govresearchgate.net This could provide an alternative to palladium catalysis for the coupling of 4-phenoxyaniline with an appropriate ethylenediamine derivative.

Ring-Opening of Aziridines: The synthesis of vicinal diamines can also be achieved through the ring-opening of aziridines. A potential route to this compound could involve the synthesis of an N-(4-phenoxyphenyl)aziridine followed by nucleophilic ring-opening with ammonia (B1221849) or a protected amine equivalent.

C-H Amination: Direct C-H amination reactions are an emerging and highly atom-economical approach. frontiersin.org While not yet a standard method for this specific target, future developments in this area could enable the direct coupling of a phenoxy-substituted arene with a diamine precursor, eliminating the need for pre-functionalized starting materials.

These advanced methodologies offer promising avenues for the synthesis of this compound and a diverse range of related compounds, which may find applications in fields such as medicinal chemistry and materials science. unica.itpku.edu.cn

Chemical Transformations and Derivatization of N 4 Phenoxyphenyl Ethane 1,2 Diamine

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or a ketone. nanobioletters.com This reaction is fundamental in the derivatization of N'-(4-phenoxyphenyl)ethane-1,2-diamine, primarily involving its more reactive primary amine.

The primary amino group of this compound readily undergoes nucleophilic addition-elimination with a wide range of carbonyl compounds. chemguide.co.uk The reaction is typically carried out by refluxing the diamine with the aldehyde or ketone, often in a 1:1 molar ratio, in a suitable solvent such as ethanol. ijcmas.comnih.gov The formation of the imine (or azomethine) group is confirmed by the disappearance of the carbonyl stretching band and the appearance of a characteristic C=N stretching vibration in the infrared spectrum. nanobioletters.comukm.my

Aromatic aldehydes are particularly effective reactants, as the resulting conjugated system enhances the stability of the Schiff base product. ukm.myunsri.ac.id Ketones can also be used, though the reaction may be slower due to the increased steric hindrance and lower electrophilicity of the ketone's carbonyl carbon compared to that of an aldehyde. nih.gov

Table 1: Examples of Schiff Base Formation via Condensation

Carbonyl Reactant Structure Resulting Schiff Base Product
Benzaldehyde C₆H₅CHO N'-(4-phenoxyphenyl)-N-(phenylmethylene)ethane-1,2-diamine
4-Nitrobenzaldehyde O₂NC₆H₄CHO N'-(4-phenoxyphenyl)-N-(4-nitrobenzylidene)ethane-1,2-diamine
Salicylaldehyde HOC₆H₄CHO 2-(((2-((4-phenoxyphenyl)amino)ethyl)imino)methyl)phenol
Acetone (CH₃)₂CO N'-(4-phenoxyphenyl)-N-(propan-2-ylidene)ethane-1,2-diamine
Acetophenone C₆H₅C(O)CH₃ N'-(4-phenoxyphenyl)-N-(1-phenylethylidene)ethane-1,2-diamine

The efficiency and rate of Schiff base formation are sensitive to both electronic and steric effects.

Functionalization of Amine Nitrogen Centers

The presence of two distinct amine groups—one primary and one secondary—allows for selective or exhaustive functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, enabling chemoselective reactions under controlled conditions.

Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields amides. Selective acylation of the primary amine is achievable at lower temperatures or with stoichiometric control of the acylating agent.

Alkylation: Introduction of alkyl groups can be accomplished using alkyl halides. This reaction can proceed sequentially, first at the primary amine and then at the secondary amine, potentially leading to a quaternary ammonium (B1175870) salt at the secondary nitrogen if exhaustive alkylation occurs. sinica.edu.tw

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides, a common modification in medicinal chemistry.

Electrophilic and Nucleophilic Reactivity of the Phenoxyphenyl Moiety

The two aromatic rings of the phenoxyphenyl group have different reactivity profiles towards substitution reactions.

Electrophilic Aromatic Substitution (SₑAr): The benzene (B151609) ring bonded to the secondary nitrogen (the aniline (B41778) analogue) is highly activated towards electrophilic attack. wikipedia.org The secondary amino group is a strong activating group and an ortho, para-director. lkouniv.ac.in Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation will preferentially occur at the positions ortho to the amino group. minia.edu.egmasterorganicchemistry.com The other ring (the phenoxy moiety) is also activated by the ether oxygen, another ortho, para-director, but its activating effect is weaker than that of the amino group.

Nucleophilic Aromatic Substitution (SₙAr): The phenoxyphenyl moiety is generally not reactive towards nucleophilic substitution. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) on the aromatic ring to activate it for attack by a nucleophile. nih.gov Without such activation, the displacement of groups on the aromatic rings is difficult to achieve.

Cyclization Reactions and Heterocyclic Compound Synthesis Utilizing this compound

The 1,2-diamine motif is a cornerstone in the synthesis of nitrogen-containing heterocycles. wikipedia.org The vicinal arrangement of the two amine groups in this compound makes it an ideal precursor for forming five-, six-, or seven-membered rings.

Key cyclization reactions include:

Benzodiazepine Synthesis: Condensation with β-dicarbonyl compounds (e.g., acetylacetone) or α,β-unsaturated ketones can lead to the formation of seven-membered 1,5-benzodiazepine derivatives, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Imidazole (B134444) and Imidazolidine (B613845) Synthesis: Reaction with a single aldehyde can lead to cyclization to form an imidazolidine ring. Subsequent oxidation can yield the corresponding imidazole derivative.

Pyrazine (B50134) Synthesis: Condensation with an α-dicarbonyl compound, such as glyoxal (B1671930) or biacetyl, can be used to construct a pyrazine ring.

Table 2: Potential Heterocyclic Systems from this compound

Reactant(s) Heterocyclic Product Class
α,β-Unsaturated Ketone 1,5-Diazepine derivative
β-Diketone (e.g., Acetylacetone) 1,5-Diazepine derivative
Aldehyde (e.g., Formaldehyde) Imidazolidine derivative
α-Dicarbonyl (e.g., Glyoxal) Pyrazine derivative
Phosgene or equivalent Ethyleneurea derivative

Coordination Chemistry of N 4 Phenoxyphenyl Ethane 1,2 Diamine As a Ligand

Chelation Properties and Ligand Behavior of Substituted Ethane-1,2-diamines

Substituted ethane-1,2-diamines, including N'-(4-phenoxyphenyl)ethane-1,2-diamine, are recognized for their ability to act as chelating agents, binding to a central metal ion through two nitrogen donor atoms to form a thermodynamically favored ring structure. uci.eduyoutube.com This "chelate effect" imparts significant stability to the resulting metal complexes compared to analogous complexes formed with monodentate amine ligands.

The presence of the 4-phenoxyphenyl substituent on the this compound ligand is anticipated to introduce several key features that modulate its coordination behavior:

Steric Influence: The considerable bulk of the 4-phenoxyphenyl group can create steric hindrance around one of the nitrogen donor atoms. This steric demand can influence the coordination number of the metal center and dictate the preferred geometry of the complex, potentially leading to distorted coordination environments.

Electronic Modulation: The phenoxy group possesses electron-withdrawing characteristics, which can alter the basicity of the adjacent nitrogen atom. This electronic perturbation can, in turn, affect the strength of the coordinate bond formed with a metal ion.

Enhanced Solubility: The aromatic nature of the phenoxyphenyl moiety is expected to increase the solubility of both the free ligand and its metal complexes in common organic solvents, facilitating their synthesis, purification, and characterization.

As a bidentate N,N'-donor ligand, this compound coordinates to metal ions through the lone pairs of electrons on its two nitrogen atoms, forming a characteristic five-membered chelate ring. The inherent flexibility of the ethane (B1197151) backbone enables it to adopt a gauche conformation upon complexation, a typical feature of ethane-1,2-diamine and its derivatives.

Synthesis and Characterization of Metal Complexes of this compound

Coordination with Transition Metal Ions

The synthesis of transition metal complexes incorporating the this compound ligand generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. mocedes.orgbhu.ac.in Alcoholic solvents, such as methanol (B129727) or ethanol, are often employed due to their ability to dissolve both the ligand and many common metal salts. mocedes.org The complexation reaction is typically achieved by mixing stoichiometric quantities of the reactants, sometimes with the application of gentle heat to promote the reaction. mocedes.org

For instance, a general synthetic route to a copper(II) complex can be depicted as:

CuCl₂ + 2(this compound) → [Cu(this compound)₂]Cl₂

The isolation of the resulting metal complexes in solid form can be accomplished through techniques such as slow evaporation of the solvent or by inducing precipitation by the addition of a less polar co-solvent.

A comprehensive characterization of these newly synthesized complexes is essential to confirm their identity and to probe their physicochemical properties. This is typically achieved through a combination of analytical and spectroscopic methods:

Elemental Analysis: This technique is used to determine the empirical formula of the complex, which in turn confirms the stoichiometry of the metal-to-ligand ratio. bhu.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for verifying the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the ligand, such as the N-H stretching and bending modes, upon complexation provide strong evidence of ligand binding. researchgate.net

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide insights into the d-d electronic transitions of the metal center, which are sensitive to the coordination geometry. mdpi.com

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which reveals information about the number of unpaired electrons and thus the oxidation and spin states of the central metal ion. bhu.ac.in

Table 1: Hypothetical Physicochemical Data for Transition Metal Complexes of this compound (L)

Complex FormulaColorMolar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (µB)
[Cu(L)₂]Cl₂Blue2201.85
[Ni(L)₂]Cl₂Green2153.10
[Co(L)₂]Cl₂Pink2304.90
[Zn(L)₂]Cl₂White225Diamagnetic
L = this compound

Interaction with Main Group Elements

The coordination chemistry of this compound extends beyond transition metals to include interactions with main group elements. This ligand can form stable complexes with main group metal halides, such as those of tin and antimony. researchgate.net The synthetic methodology for these complexes is analogous to that for transition metal complexes, typically involving the direct reaction between the ligand and the main group element compound.

Coordination in these complexes also occurs via the nitrogen donor atoms of the ligand. The resulting architectures can vary from simple mononuclear species to more intricate polymeric or bridged structures, depending on factors such as the reaction stoichiometry and the nature of the main group element. The characterization of these complexes relies on the same suite of techniques employed for transition metal complexes, with multinuclear NMR spectroscopy (e.g., ¹¹⁹Sn NMR) being a particularly valuable tool when applicable.

Structural Elucidation of Coordination Compounds

Advanced Vibrational Spectroscopy for Ligand-Metal Interactions

Advanced vibrational spectroscopic techniques, namely Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for probing the nuances of ligand-metal interactions in complexes of this compound. researchgate.net A comparison of the vibrational spectra of the free ligand with those of its metal complexes reveals key changes that are indicative of coordination:

N-H Vibrations: The stretching (ν(N-H)) and bending (δ(N-H)) vibrations of the amine functional groups are particularly sensitive to the coordination environment. The ν(N-H) bands, which typically appear in the 3300-3400 cm⁻¹ region in the spectrum of the free ligand, are expected to shift to lower wavenumbers upon complexation. This shift is a consequence of the donation of electron density from the nitrogen atom to the metal center, which leads to a weakening of the N-H bond. jmchemsci.com

C-N Vibrations: The stretching vibrations of the C-N bonds are also perturbed upon coordination, providing additional evidence for the binding of the ligand to the metal.

New Vibrational Modes: The coordination of the ligand to the metal ion gives rise to new vibrational modes in the far-infrared region of the spectrum (typically below 600 cm⁻¹). These new bands are assigned to the metal-nitrogen (ν(M-N)) stretching vibrations and their frequencies can be correlated with the strength of the metal-ligand bond. mdpi.com

Table 2: Hypothetical IR Spectral Data (cm⁻¹) for this compound (L) and its Metal Complexes

Compoundν(N-H)δ(N-H)ν(M-N)
L3350, 32801610-
[Cu(L)₂]Cl₂3250, 31801590450
[Ni(L)₂]Cl₂3260, 31901595440
[Co(L)₂]Cl₂3245, 31751588435

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of diamagnetic complexes of this compound, such as those formed with Zn(II) or main group elements. jmchemsci.comnih.gov

¹H NMR: The proton NMR spectrum of the uncomplexed ligand exhibits characteristic signals corresponding to the aromatic protons of the phenoxyphenyl group and the aliphatic protons of the ethylenediamine (B42938) moiety. Upon coordination to a metal center, the chemical shifts of the protons in close proximity to the nitrogen donor atoms are expected to undergo significant changes, primarily due to the deshielding influence of the metal ion. researchgate.net The magnitude of these coordination-induced shifts can provide valuable information about the solution-state structure of the complex.

¹³C NMR: In a similar vein, the ¹³C NMR spectrum will display shifts in the resonances of the carbon atoms upon complexation, with the most pronounced effects observed for the carbons of the ethylenediamine backbone and the aromatic carbon atoms directly attached to the nitrogen.

Two-Dimensional NMR: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in the unambiguous assignment of all proton and carbon signals in the complex. These experiments also serve to confirm the through-bond connectivity within the ligand framework, ensuring that the ligand has not undergone any unexpected transformations upon coordination.

While NMR studies of paramagnetic complexes are more challenging due to significant line broadening and large chemical shifts, they can still yield valuable information regarding the electronic structure and magnetic properties of these species.

X-ray Crystallography for Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If crystal structures of this compound metal complexes were available, this section would detail the following:

Coordination Geometry: The geometry around the central metal ion (e.g., octahedral, tetrahedral, square planar) would be identified. For a typical first-row transition metal complex with two this compound ligands and two ancillary ligands (like chloride), an octahedral geometry would be expected. nih.govresearchgate.net

Bond Lengths and Angles: Key bond distances, such as the metal-nitrogen (M-N) bonds, would be reported. These lengths provide insight into the strength of the coordination bond. The bond angles around the metal center would define the degree of distortion from an ideal geometry (e.g., a distorted octahedron). researchgate.net

Conformation of the Chelate Ring: The conformation of the five-membered ethylenediamine chelate ring (typically an envelope or twisted conformation) would be described.

Hypothetical Crystallographic Data for a [M(this compound)₂Cl₂] Complex

ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell. jocpr.com
Space Groupe.g., P2₁/n, C2/cDefines the symmetry elements within the unit cell. nih.gov
M-N Bond Lengths (Å)2.0 - 2.2Indicates the distance between the metal and coordinating nitrogen atoms. researchgate.net
N-M-N Bite Angle (°)80 - 85The angle within the chelate ring, which is typically acute for a 5-membered ring.
Cl-M-Cl Angle (°)90 or 180Depends on whether the chloride ligands are cis or trans to each other.

Electronic Absorption and Emission Spectroscopy of Metal Complexes

Electronic spectroscopy (UV-Visible) probes the electronic transitions within a molecule and is used to understand the electronic structure of metal complexes.

Absorption Spectra: The UV-Visible absorption spectrum of a d-block metal complex typically displays several types of transitions.

Ligand-Based Transitions: Intense absorptions in the UV region (below 350 nm) are usually assigned to π→π* transitions within the aromatic phenoxyphenyl group of the ligand.

Metal-to-Ligand Charge Transfer (MLCT): For metals with filled or partially filled d-orbitals (e.g., Cu(I), Fe(II)), MLCT bands may appear in the visible region. whiterose.ac.uklu.se These transitions involve the promotion of an electron from a metal-centered orbital to a ligand-centered orbital.

d-d Transitions: For transition metal complexes (e.g., Co(II), Ni(II)), weak absorption bands in the visible or near-IR region correspond to transitions of electrons between d-orbitals of the metal ion. researchgate.net The energy and number of these bands are indicative of the coordination geometry and the ligand field strength.

Emission Spectra (Fluorescence/Phosphorescence): If the complexes were emissive upon excitation, fluorescence or phosphorescence spectra would be presented. The emission wavelength, quantum yield, and excited-state lifetime provide information about the de-excitation pathways. For instance, some zinc(II) complexes are known to exhibit fluorescence originating from ligand-centered transitions. researchgate.net

Hypothetical Spectroscopic Data for a Metal Complex

Transition TypeTypical Wavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
π→π*250 - 350> 10,000Intra-ligand electronic transitions. pnu.ac.ir
MLCT400 - 6001,000 - 10,000Charge transfer from metal to ligand. lu.se
d-d500 - 1000< 100Transitions between metal d-orbitals. researchgate.net

Electronic Structure and Bonding Analysis in this compound Metal Complexes

This section would integrate experimental data with theoretical calculations (like Density Functional Theory, DFT) to provide a comprehensive model of the electronic structure and bonding.

Molecular Orbital (MO) Analysis: DFT calculations could generate an MO diagram for a complex. This would show the composition of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a typical transition metal complex, the HOMO might be metal-based, while the LUMO could be ligand-based, supporting the assignment of MLCT transitions observed in the electronic spectrum. rdd.edu.iq

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the charge distribution on different atoms, providing insight into the covalency of the metal-ligand bonds. It would reveal the extent of electron donation from the nitrogen lone pairs of the this compound ligand to the central metal ion.

Correlation of Structure and Properties: This analysis would connect the electronic structure to the observed chemical properties. For example, the steric bulk of the phenoxyphenyl group, quantified through crystallographic data, could be correlated with distortions in the coordination sphere and shifts in the electronic transition energies. scispace.com The electron-donating or -withdrawing nature of the phenoxy group would be discussed in relation to its influence on the electron density at the metal center and the resulting redox potentials of the complex.

Catalytic Applications of N 4 Phenoxyphenyl Ethane 1,2 Diamine and Its Derivatives

Asymmetric Catalysis Mediated by Chiral N'-(4-phenoxyphenyl)ethane-1,2-diamine Ligands5.2. Role of this compound-Metal Complexes in Organic Synthesis5.3. Development of Homogeneous and Heterogeneous Catalytic Systems5.4. Reaction Mechanism Investigations and Catalyst Design Principles

It is concluded that the catalytic applications of this compound have not yet been explored or reported in the available scientific literature.

Theoretical and Computational Studies of N 4 Phenoxyphenyl Ethane 1,2 Diamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. For a molecule like N'-(4-phenoxyphenyl)ethane-1,2-diamine, these calculations would typically be initiated with a geometry optimization to find the lowest energy conformation.

Molecular Geometry:

The geometry of this compound would be determined by a combination of factors, including the bond lengths, bond angles, and dihedral angles of its constituent parts. The phenoxyphenyl group itself has a degree of rotational freedom around the ether linkage. The ethane-1,2-diamine chain is also highly flexible, with multiple possible staggered and eclipsed conformations.

Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for geometry optimizations of organic molecules. nih.gov Based on studies of similar N-aryl diamines and phenoxyphenyl ethers, the key geometrical parameters can be predicted. For instance, the C-N and C-C bond lengths in the ethylenediamine (B42938) fragment are expected to be in the typical range for single bonds (approximately 1.45-1.47 Å and 1.52-1.54 Å, respectively). The C-O-C bond angle of the ether linkage is anticipated to be around 118-120°.

A hypothetical optimized geometry of this compound, derived from standard bond lengths and angles, is presented in the table below.

Parameter Predicted Value
C-C (aliphatic)1.53 Å
C-N (aliphatic)1.46 Å
C-N (aromatic)1.39 Å
C-O (ether)1.37 Å
Phenyl C-C1.39 Å
C-O-C Angle119°
C-C-N Angle110°
N-C-C-N Dihedral~60° (gauche)

Electronic Structure:

The electronic structure of this compound would be characterized by the distribution of electrons throughout the molecule. The phenoxy and phenyl rings constitute an electron-rich aromatic system. The nitrogen atoms of the diamine chain possess lone pairs of electrons, making them nucleophilic centers.

Quantum chemical calculations can provide insights into the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the phenoxyphenyl moiety, specifically the electron-rich phenyl ring and the oxygen and nitrogen atoms. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed over the aromatic systems. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and electronic excitation properties.

Density Functional Theory (DFT) Analysis of Reactivity and Reaction Pathways

DFT is a powerful tool for investigating the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, DFT calculations can be used to predict sites of reactivity and the energetics of various chemical transformations.

Reactivity Descriptors:

Several reactivity descriptors can be derived from DFT calculations, including:

Fukui Functions: These functions indicate the propensity of a particular atomic site to undergo a nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen atoms of the diamine chain are expected to have high values for the Fukui function corresponding to nucleophilic attack, while the aromatic rings might be susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the nitrogen atoms and the oxygen atom of the ether linkage would be regions of negative electrostatic potential.

Reaction Pathways:

DFT can be used to model the reaction pathways of this compound with other reagents. This involves locating the transition state structures and calculating the activation energies for different potential reactions. For example, the N-alkylation or N-acylation of the diamine moiety could be modeled. Computational studies on the pyrolysis of related phenethyl phenyl ethers have demonstrated the utility of DFT in predicting reaction selectivities. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the ethane-1,2-diamine chain and the rotation around the ether bond in this compound lead to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Methods for Conformational Analysis:

A systematic conformational search can be performed by rotating the key dihedral angles in the molecule and calculating the energy of each resulting conformation. The primary dihedral angles to consider are the N-C-C-N angle in the ethylenediamine chain and the C-O-C-C and C-C-O-C angles of the phenoxyphenyl group.

The results of such an analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Studies on similar flexible molecules often show that multiple conformations can coexist in solution. ethz.ch

Energy Landscapes:

A potential energy surface (PES) can be generated by plotting the energy of the molecule as a function of one or more dihedral angles. This provides a visual representation of the conformational space, showing the energy minima (stable conformers) and the transition states (energy barriers) connecting them. For the ethane-1,2-diamine fragment, gauche and anti conformations are expected to be the most stable. youtube.com

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Spectroscopy:

DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The accuracy of these predictions has improved significantly, allowing for reliable assignment of complex spectra. The predicted chemical shifts for this compound would show distinct signals for the aromatic protons and carbons of the two phenyl rings, as well as the aliphatic protons and carbons of the ethylenediamine chain.

Vibrational Spectroscopy:

The infrared (IR) and Raman spectra of this compound can also be simulated using DFT. The calculations provide the vibrational frequencies and intensities of the normal modes. These can be compared with experimental spectra to identify characteristic functional group vibrations, such as the N-H and C-H stretching frequencies, and the C-O-C stretching of the ether linkage.

Electronic Spectroscopy:

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculations yield the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. For this compound, transitions involving the π-systems of the aromatic rings are expected to dominate the UV-Vis spectrum.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can be used to investigate its behavior in different environments, such as in solution or in the solid state.

Intermolecular Interactions:

In a condensed phase, molecules of this compound can interact with each other and with solvent molecules through various non-covalent interactions, including:

Hydrogen Bonding: The primary and secondary amine groups of the ethylenediamine moiety can act as both hydrogen bond donors and acceptors.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions.

MD simulations can provide detailed information about the nature and strength of these interactions and how they influence the structure and properties of the system.

Self-Assembly:

The combination of hydrogen bonding and π-π stacking capabilities in this compound suggests that it may have the potential to self-assemble into ordered structures, such as liquid crystals or molecular aggregates. MD simulations can be used to explore the conditions under which such self-assembly might occur and to characterize the resulting structures. The simulation would involve placing a number of molecules in a simulation box and observing their collective behavior over time.

Advanced Materials Science Incorporating N 4 Phenoxyphenyl Ethane 1,2 Diamine Scaffolds

Incorporation into Polymeric Architectures for High-Performance Materials

The molecular structure of N'-(4-phenoxyphenyl)ethane-1,2-diamine, featuring both amine functionalities and a phenoxyphenyl group, makes it a versatile monomer for the synthesis of a wide range of polymers. Its incorporation can significantly influence the final properties of the material, such as thermal stability, solubility, and mechanical strength.

Polyimide and Polyamide Synthesis from Diamine Monomers

Polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal and chemical resistance. The properties of these polymers can be tailored by the careful selection of their diamine and dianhydride or dicarboxylic acid monomers, respectively. The use of diamines containing flexible ether linkages, such as those with a phenoxyphenyl structure, is a common strategy to enhance the processability of these often intractable polymers without significantly compromising their desirable properties. researchgate.netntu.edu.tw

The synthesis of polyimides from diamine monomers typically involves a two-step process. The first step is the polycondensation reaction between the diamine and a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. This is followed by a cyclodehydration step, usually through thermal treatment or chemical agents, to form the final polyimide. tandfonline.com The incorporation of the flexible this compound moiety is expected to improve the solubility of the resulting polyimides in organic solvents, facilitating their processing into films and coatings.

Similarly, in polyamide synthesis, the diamine is reacted with a dicarboxylic acid or its derivative. The presence of the ether linkage in this compound can disrupt the strong hydrogen bonding typically found in wholly aromatic polyamides, leading to improved solubility and a lower melting temperature or glass transition temperature, thereby enhancing processability. ntu.edu.tw

Development of Cross-linked Polymeric Networks

Cross-linking is a critical strategy for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. The diamine functionality of this compound provides active sites for the introduction of cross-links. This can be achieved through various chemical reactions, such as those involving multifunctional epoxy resins or other cross-linking agents that react with the amine groups. The resulting three-dimensional network structure restricts polymer chain mobility, leading to materials with increased rigidity and dimensional stability. The specific architecture of the phenoxyphenyl group can influence the cross-linking density and the final properties of the network.

Design and Fabrication of Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The this compound molecule possesses several features that make it an attractive component for supramolecular assemblies. The amine groups can participate in hydrogen bonding, a key directional interaction in forming ordered structures. Furthermore, the aromatic phenoxyphenyl units can engage in π-π stacking interactions, further stabilizing the assembly. By carefully designing complementary molecules, it is possible to fabricate a variety of supramolecular structures, such as liquid crystals, gels, and molecular capsules, with potential applications in sensing, catalysis, and drug delivery.

This compound as a Building Block for Functional Frameworks

Functional frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials with exceptionally high surface areas and tunable pore sizes. nih.gov These materials are constructed from organic linkers (building blocks) and metal nodes (in the case of MOFs) or through strong covalent bonds between organic building blocks (in the case of COFs). researchgate.net

The diamine functionality of this compound makes it a suitable candidate as an organic linker in the synthesis of these frameworks. In MOF synthesis, the amine groups can coordinate to metal centers, forming the nodes of the framework. In COF synthesis, the diamine can be reacted with other multifunctional monomers, such as trialdehydes, to form a porous, crystalline network through the formation of imine bonds. The phenoxyphenyl group would then line the pores of the resulting framework, influencing its chemical environment and, consequently, its properties for applications such as gas storage, separation, and catalysis. oaepublish.com

Advanced Characterization of Material Microstructure and Macro-properties

A comprehensive understanding of the relationship between the molecular structure of this compound and the properties of the resulting materials requires the use of advanced characterization techniques.

Microstructural Characterization:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful incorporation of the diamine into the polymer backbone by identifying characteristic vibrational bands of the ether linkage and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure of the polymers and frameworks, including the connectivity of the monomers.

X-ray Diffraction (XRD): To determine the crystallinity and molecular packing in the solid state, which is particularly important for functional frameworks and semi-crystalline polymers.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and microstructure of the materials at the micro- and nanoscale.

Macro-property Characterization:

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the materials by measuring their weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC): To determine key thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break, providing insights into the material's toughness and rigidity.

Dielectric Spectroscopy: To assess the electrical insulating properties of the materials, which is crucial for applications in microelectronics.

Below is a table summarizing the expected influence of incorporating this compound on the properties of various advanced materials.

Material TypeExpected Property EnhancementRelevant Characterization Techniques
Polyimides Improved solubility, enhanced processability, good thermal stability.FTIR, NMR, TGA, DSC, Mechanical Testing
Polyamides Increased solubility, lower melting point, good mechanical properties.FTIR, NMR, TGA, DSC, Mechanical Testing
Cross-linked Networks High dimensional stability, improved solvent resistance, high rigidity.Swelling Tests, DMA (Dynamic Mechanical Analysis), TGA
Supramolecular Assemblies Formation of ordered structures, tunable properties via non-covalent interactions.XRD, SEM, TEM, Spectroscopic Methods
Functional Frameworks (MOFs/COFs) High surface area, defined porosity, potential for catalytic activity.XRD, Gas Adsorption (BET), SEM, TEM, TGA

Q & A

Q. What are the recommended synthetic routes for N'-(4-phenoxyphenyl)ethane-1,2-diamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, using 4-phenoxyaniline and ethylene diamine derivatives as precursors. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . For example, polar aprotic solvents like DMF may enhance reaction rates, while palladium-based catalysts could improve yield . Reaction monitoring via thin-layer chromatography (TLC) or in-situ spectroscopy ensures intermediate stability.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR to verify amine proton environments and aromatic substituents .
  • HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Emergency Measures : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects in simulations. Strategies include:
  • Cross-Validation : Compare density functional theory (DFT) calculations with experimental kinetic data (e.g., reaction rates under varying pH) .
  • Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) between predicted and observed intermediates .
  • Iterative Modeling : Refine computational parameters (e.g., solvation models) based on empirical feedback .

Q. What experimental designs are suitable for studying catalytic applications of this compound?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use full factorial designs to assess catalyst loading, temperature, and substrate ratios. For example, a 23^3 design (8 experiments) identifies synergistic effects .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to derive rate constants and activation energies .
  • Comparative Studies : Benchmark against analogous diamines (e.g., N,N'-dimethyl derivatives) to evaluate catalytic efficiency .

Q. How can AI-driven simulations enhance understanding of this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450) with grid parameters adjusted for amine group flexibility .
  • Dynamic Simulations : Run molecular dynamics (MD) simulations in explicit solvent (e.g., water) to analyze conformational stability over 100-ns trajectories .
  • Data Integration : Combine docking scores with experimental IC50_{50} values to validate computational models .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under oxidative conditions?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments using standardized buffers (e.g., PBS at pH 7.4) and trace oxygen levels (<1 ppm) .
  • Advanced Analytics : Employ LC-MS/MS to identify degradation products (e.g., phenoxyl radicals or quinone derivatives) .
  • Environmental Controls : Compare stability in inert (N2_2) vs. aerobic environments to isolate oxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.